6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-(4-methylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,10H2,1H3 |
InChI Key |
BGTBXXJQIDORRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
This method employs 6-bromo-3-nitropyridine and 4-methylimidazole under Buchwald-Hartwig conditions:
Catalytic System :
-
Pd Source : Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand : XantPhos or BINAP
-
Base : Cs₂CO₃ or K₃PO₄
-
Solvent : Toluene or 1,4-dioxane
The reaction forms 6-(4-methyl-1H-imidazol-1-yl)-3-nitropyridine in 65–75% yield, followed by nitro reduction as above.
Advantages :
-
Tolerates electron-deficient pyridines.
-
Avoids harsh SNAr conditions.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
-
Ligand cost impacts scalability.
Ullmann-Type Coupling with Copper Catalysis
Copper-Mediated C–N Bond Formation
A cost-effective alternative uses 6-iodo-3-nitropyridine and 4-methylimidazole with CuI catalysis:
Conditions :
-
Catalyst : CuI (10–20 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₂CO₃
-
Solvent : DMSO at 110–120°C
Yields range from 50–60%, with subsequent nitro reduction.
Trade-offs :
-
Longer reaction times (24–48 hours).
-
Lower efficiency compared to Pd-based systems.
Directed Ortho-Metalation (DoM) Strategy
Regioselective Functionalization
For advanced intermediates, 3-aminopyridine is protected as a tert-butyl carbamate (Boc), enabling directed metalation at position 6:
Steps :
-
Protection : Boc₂O, DMAP, THF.
-
Metalation : LDA at −78°C, followed by quenching with ClP(O)(OEt)₂.
-
Cross-Coupling : Suzuki-Miyaura with 4-methylimidazole-1-boronic acid.
-
Deprotection : TFA in DCM.
This route achieves >70% yield but demands specialized reagents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| SNAr + Reduction | 60–70 | Low | High | High |
| Buchwald-Hartwig | 65–75 | High | Moderate | Excellent |
| Ullmann Coupling | 50–60 | Moderate | Low | Moderate |
| DoM Strategy | 70–80 | High | Low | Excellent |
Optimal Route : SNAr followed by catalytic hydrogenation balances cost and efficiency for industrial applications.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but complicate purification. Switch to MeCN/water biphasic systems post-reaction improves isolation.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables direct coupling of imidazoles to pyridines, bypassing pre-functionalized substrates. Preliminary studies show 40–50% yields using Ir(ppy)₃.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemical Synthesis
6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in medicinal chemistry.
The compound has been investigated for its potential biological activities, particularly:
Antimicrobial and Antiviral Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy against bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Activity:
Recent studies have demonstrated significant anticancer potential:
- In vitro assays on cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) revealed IC50 values of 2.27 µM and 5.35 µM, respectively, indicating effective inhibitory actions against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| MCF-7 | 5.35 |
Case Study 1: Anticancer Activity Assessment
A study evaluated the compound's ability to inhibit Bcr-Abl1 kinase activity, a target in leukemia treatment. Results indicated moderate inhibition compared to established inhibitors like imatinib, suggesting that it could serve as a lead compound for further development in cancer therapeutics .
Case Study 2: Cytotoxicity Evaluation
In vitro assays assessed the cytotoxic effects of the compound across various normal and cancerous cell lines. Findings revealed selective cytotoxicity towards cancer cells while exhibiting reduced toxicity towards normal human cells, highlighting its therapeutic potential without significant side effects.
Mechanism of Action
The mechanism of action of 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine are heavily influenced by substituents on the imidazole ring. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Methyl Substitution: The 4-methyl group in the target compound optimizes γ-secretase modulation by balancing lipophilicity and steric effects, as seen in BPN-15606 . In contrast, the non-methylated analog (6-(1H-imidazol-1-yl)pyridin-3-amine) serves primarily as a synthetic intermediate .
Chlorine vs.
Bulkier Substituents : The 4,5-dimethyl analog increases steric bulk, which could hinder target binding or improve solubility depending on the application .
Complex Derivatives : Compounds like 12u (from ) incorporate sulfinyl and thiazole groups, shifting activity toward 15-prostaglandin dehydrogenase inhibition rather than γ-secretase modulation .
Pharmacological Activity
- γ-Secretase Modulation : The target compound’s methylated imidazole is critical for GSM activity in Alzheimer’s research. BPN-15606 reduces amyloid-β42 production without inhibiting γ-secretase, a mechanism distinct from chlorine-containing analogs .
- Enzyme Inhibition : Analogs like 12u and 12v () demonstrate divergent biological roles, such as tissue repair via 15-prostaglandin dehydrogenase inhibition, highlighting how scaffold modifications redirect therapeutic applications .
Biological Activity
6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to explore the biological activity of this compound through a review of recent research findings, including synthesis methods, biological assays, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the imidazole ring followed by the introduction of the pyridine moiety. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated several derivatives for their inhibitory effects on receptor tyrosine kinases (RTKs), which are significant targets in cancer therapy. Compounds demonstrated potent inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 2.27 |
| Compound B | HL60 | 1.42 |
| Compound C | OKP-GS | 4.56 |
These results indicate that modifications in the imidazole and pyridine structures can enhance anticancer efficacy by improving binding affinity to target kinases .
Antibacterial and Antifungal Activity
The compound also exhibits notable antibacterial and antifungal properties. A study reported that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the imidazole and pyridine components contribute to the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the imidazole ring appears to enhance interactions with biological targets, while variations in substituents on the pyridine ring can modulate potency and selectivity against specific enzymes or receptors.
Key Findings from SAR Studies
- Imidazole Substituents : The methyl group on the imidazole ring was found to influence lipophilicity and cellular permeability.
- Pyridine Modifications : Substituents on the pyridine nitrogen can affect binding affinity to kinases, with certain groups enhancing selectivity for specific targets.
- Flexibility in Linkers : The introduction of flexible linkers between the imidazole and pyridine moieties has resulted in improved binding geometries, facilitating better interaction with target proteins .
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A compound similar in structure was tested against multiple cancer cell lines, showing significant apoptosis induction and cell cycle arrest at G2/M phase.
- Antimicrobial Efficacy : Another study focused on its effectiveness against resistant bacterial strains, indicating that structural modifications could lead to enhanced antimicrobial properties.
Q & A
Q. What are common synthetic routes for 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted pyridines and imidazole derivatives. For example, copper-catalyzed cross-coupling under mild conditions (e.g., 35°C in DMSO with cesium carbonate) has been employed for analogous structures, though yields may vary (e.g., 17.9% in a related pyrazole-amine synthesis) . Modifying substituents on the pyridine or imidazole rings (e.g., methyl vs. dimethyl groups) can alter reactivity, requiring optimization of catalysts (e.g., CuBr) or bases (e.g., Cs2CO3) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d6 or CDCl3 can resolve aromatic protons (δ 8.6–6.6 ppm) and methyl groups (δ 2.2–2.3 ppm), while HRMS (ESI) verifies the molecular ion ([M+H]+) . IR spectroscopy may also detect NH2 stretches (~3300 cm⁻¹) in related imidazole-amine derivatives .
Q. What solvents and purification techniques are optimal for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are often used for coupling reactions. Post-reaction, extraction with dichloromethane or ethyl acetate, followed by column chromatography (gradient elution with ethyl acetate/hexane), effectively isolates the product . HPLC with C18 columns can further validate purity (>98%) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields (e.g., <20%) may stem from steric hindrance or competing side reactions. Strategies include:
Q. What biological targets are associated with imidazole-pyridine hybrids, and how is selectivity assessed?
- Methodological Answer : Imidazole-pyridine derivatives often target enzymes like γ-secretase or tyrosine kinases. To assess selectivity:
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s physicochemical properties?
- Methodological Answer : Substituent effects can be systematically studied via:
- LogP measurements (shake-flask method) to evaluate lipophilicity .
- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., mp 96–98°C for a chloro-dimethyl analog) .
- Solubility profiling in PBS or simulated biological fluids .
Q. What analytical techniques resolve contradictions in spectral data for imidazole-amine derivatives?
- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or polymorphism. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
